Lumateperone

Descripción general

Descripción

ITI-007, también conocido como lumateperona, es un nuevo medicamento antipsicótico de segunda generación. Se desarrolla principalmente para el tratamiento de la esquizofrenia y otros trastornos neuropsiquiátricos. ITI-007 tiene un perfil farmacológico único, que combina un potente antagonismo del receptor de serotonina 5-HT2A con una modulación específica del tipo celular de los receptores de dopamina y glutamato, e inhibición de la recaptación de serotonina .

Aplicaciones Científicas De Investigación

ITI-007 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: ITI-007 se estudia por sus propiedades químicas únicas y sus posibles modificaciones para mejorar su eficacia y seguridad.

Biología: La investigación se centra en comprender los mecanismos biológicos y las vías afectadas por ITI-007.

Medicina: ITI-007 se utiliza principalmente en el tratamiento de la esquizofrenia, la depresión bipolar y otros trastornos neuropsiquiátricos. Ha demostrado ser eficaz para tratar los síntomas positivos, negativos y cognitivos asociados con estas afecciones.

Industria: ITI-007 se está explorando por su uso potencial en el desarrollo de nuevos agentes terapéuticos y la mejora de los tratamientos existentes

Mecanismo De Acción

ITI-007 ejerce sus efectos a través de una combinación de mecanismos:

Antagonismo del receptor de serotonina 5-HT2A: ITI-007 antagoniza fuertemente los receptores de serotonina 5-HT2A, lo que juega un papel crucial en sus efectos antipsicóticos.

Modulación del receptor de dopamina: ITI-007 actúa como un agonista parcial presináptico y un antagonista postsináptico en los receptores de dopamina D2, modulando la señalización de dopamina.

Modulación del receptor de glutamato: ITI-007 estimula la fosforilación de los receptores NMDA-NR2B glutamatérgicos, mejorando la señalización de glutamato.

Inhibición de la recaptación de serotonina: ITI-007 inhibe la recaptación de serotonina, aumentando los niveles de serotonina en el cerebro .

Análisis Bioquímico

Biochemical Properties

Lumateperone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at serotonin 5-HT2A receptors and dopamine D2 receptors, and it also inhibits serotonin transporter (SERT) activity . These interactions help modulate neurotransmitter levels in the brain, contributing to its therapeutic effects. Additionally, this compound interacts with multiple metabolic enzymes, including glucuronosyltransferase (UGT) isoforms, aldo-keto reductase (AKR) isoforms, and cytochrome P450 (CYP) enzymes .

Cellular Effects

This compound influences various cellular processes and cell types. It affects cell signaling pathways by modulating serotonin and dopamine receptors, which are involved in neurotransmission . This modulation can alter gene expression and cellular metabolism, leading to changes in cell function. For example, this compound’s antagonistic activity at serotonin 5-HT2A receptors and dopamine D2 receptors can reduce the overactivity of these pathways, thereby stabilizing mood and reducing psychotic symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific receptors and enzymes. This compound acts as a partial agonist at presynaptic dopamine D2 receptors, reducing the presynaptic release of dopamine, and as an antagonist at postsynaptic dopamine D2 receptors, reducing dopamine signaling . It also antagonizes serotonin 5-HT2A receptors and inhibits serotonin transporter activity, which helps regulate serotonin levels in the brain . These combined actions contribute to its antipsychotic and mood-stabilizing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound has a terminal elimination half-life of approximately 18 hours, indicating its stability and sustained activity in the body . Long-term studies have demonstrated that this compound can maintain its therapeutic effects with minimal degradation, making it a reliable option for chronic treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to effectively reduce symptoms of schizophrenia and bipolar disorder without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including motor disturbances and hyperprolactinemia . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is extensively metabolized by various enzymatic pathways. It undergoes N-demethylation, carbonylation, dehydrogenation, and piperazine ring cleavage . The primary enzymes involved in its metabolism include glucuronosyltransferase (UGT) isoforms, aldo-keto reductase (AKR) isoforms, and cytochrome P450 (CYP) enzymes . These metabolic pathways contribute to the formation of active and inactive metabolites, which can influence the drug’s efficacy and safety profile.

Transport and Distribution

This compound is widely distributed within cells and tissues, with a high degree of plasma protein binding (97.4%) . It is transported across cell membranes and distributed to extravascular tissues, where it exerts its therapeutic effects . The extensive distribution of this compound ensures its availability at target sites, contributing to its efficacy in treating mental health disorders.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with neurotransmitter receptors and transporters . This compound’s activity is directed towards specific compartments, such as synaptic clefts, where it can modulate neurotransmitter levels and receptor activity . This targeted localization enhances its therapeutic effects while minimizing off-target interactions.

Métodos De Preparación

La síntesis de ITI-007 implica varios pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones específicas. La ruta sintética generalmente comienza con la preparación de la estructura principal, seguida de modificaciones del grupo funcional para lograr las propiedades farmacológicas deseadas. Los métodos de producción industrial se centran en optimizar el rendimiento, la pureza y la escalabilidad del proceso de síntesis .

Análisis De Reacciones Químicas

ITI-007 se somete a varias reacciones químicas, que incluyen:

Oxidación: ITI-007 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: ITI-007 puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros para alterar sus propiedades. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. .

Comparación Con Compuestos Similares

ITI-007 se compara con otros medicamentos antipsicóticos, como:

Aripiprazol: Tanto ITI-007 como aripiprazol actúan sobre los receptores de dopamina, pero ITI-007 tiene una combinación única de modulación de serotonina, dopamina y glutamato.

Risperidona: ITI-007 tiene un perfil de seguridad más favorable en comparación con la risperidona, con menos efectos secundarios relacionados con trastornos neuromotrices, cambios en la prolactina, aumento de peso y anormalidades metabólicas.

Clozapina: Si bien la clozapina es eficaz para la esquizofrenia resistente al tratamiento, ITI-007 ofrece una alternativa más segura con un menor riesgo de efectos secundarios graves .

Referencias

Propiedades

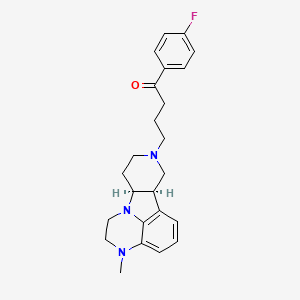

IUPAC Name |

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIHACBCFLJET-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101217 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is much to learn about the pathophysiology of schizophrenia; however, dopamine abnormalities, specifically in the prefrontal and mesolimbic brain regions, are consistent in people with schizophrenia. In addition to dopamine, other neurotransmitters such as serotonin, glutamate, GABA and acetylcholine are thought to play a role. Lumateperone is unique among second generation antipsychotics based on its target profile and dopamine D2 receptor occupancy. Unlike other antipsychotics, lumateperone has partial agonist activity at presynaptic dopamine (D2) receptors, resulting in reduced presynaptic release of dopamine, and antagonistic activity at postsynaptic dopamine (D2) receptors. These characteristics allow lumateperone to efficiently reduce dopamine signaling. Lumateperone also targets dopamine (D1) receptors, and a useful secondary result of D1 activation is increased glutamatergic N-methyl-D-aspartate (NMDA) GluN2B receptor phosphorylation. This is significant since NMDA mediated glutamate signaling appears to be impaired in patients who have schizophrenia. Finally, lumateperone is capable of modulating serotonin by inhibiting serotonin transporters (SERT), and by behaving as a 5-HT2A receptor antagonist. | |

| Record name | Lumateperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

313369-37-8, 313368-91-1 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313369-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumateperone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313368911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumateperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMATEPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BSQ12069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes lumateperone's mechanism of action unique?

A1: this compound stands out due to its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission. []

Q2: How does this compound interact with dopamine receptors?

A2: this compound acts as a postsynaptic antagonist and a presynaptic partial agonist at dopamine D2 receptors. It demonstrates potent antagonist activity at postsynaptic D2 receptors, effectively blocking the effects of dopamine. []

Q3: What is the significance of this compound's interaction with the mTOR pathway?

A3: this compound acts as an indirect glutamatergic (GluN2B) phosphoprotein modulator. This interaction with the mTOR pathway is believed to contribute to its antidepressant effects. [, , ]

Q4: How does this compound affect serotonin receptors?

A4: this compound is a potent antagonist at serotonin 5-HT2A receptors. It also exhibits serotonin reuptake inhibition, further influencing serotonin levels in the brain. [, , ]

Q5: What is the evidence for this compound's efficacy in treating schizophrenia?

A5: Two placebo-controlled clinical trials demonstrated that this compound 42 mg significantly improved symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS) total score compared with placebo. [, ]

Q6: How does this compound compare to risperidone in terms of efficacy and tolerability?

A6: In clinical trials comparing this compound 42 mg to risperidone 4 mg, this compound showed similar efficacy in improving schizophrenia symptoms. Importantly, this compound demonstrated a more favorable safety and tolerability profile, particularly regarding weight gain, metabolic parameters, extrapyramidal symptoms (EPS), and prolactin levels. [, , ]

Q7: What were the findings of the open-label safety switching study (Study 303) regarding this compound's long-term effects?

A7: In the 1-year open-label study, this compound demonstrated sustained efficacy in improving schizophrenia symptoms and a favorable safety profile with minimal metabolic, EPS, and cardiovascular issues compared to standard-of-care antipsychotic therapy. [, ]

Q8: How does this compound impact social functioning in individuals with schizophrenia?

A8: A post hoc analysis of a clinical trial revealed that this compound 42 mg significantly improved schizophrenia symptoms related to social functioning, measured by the PANSS Prosocial factor. []

Q9: Has this compound shown efficacy in treating bipolar depression?

A9: Yes, a Phase 3 randomized, double-blind, placebo-controlled study demonstrated that this compound 42 mg significantly improved depressive symptoms in patients with bipolar I or bipolar II disorder experiencing a major depressive episode. [, , ]

Q10: How does this compound's safety profile compare to other atypical antipsychotics?

A10: this compound has demonstrated a favorable safety and tolerability profile compared to other atypical antipsychotics, particularly regarding weight gain, metabolic parameters, and extrapyramidal symptoms (EPS). [, , , , ]

Q11: Does this compound carry a risk of extrapyramidal symptoms (EPS)?

A11: this compound is associated with a low risk of EPS. Clinical trials show a lower incidence of EPS-related adverse events compared to risperidone and rates comparable to placebo. [, ]

Q12: What are potential areas for future research on this compound?

A12: Future research could investigate this compound's long-term effects, its efficacy in treating specific symptom domains of schizophrenia, such as negative symptoms and cognitive impairment, and its potential for use in other neuropsychiatric disorders. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.